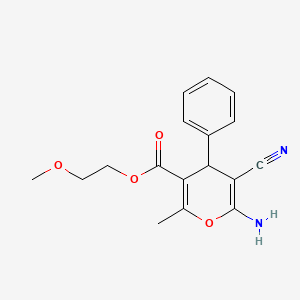

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Description

The compound 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran ring fused with functional groups such as cyano, amino, and ester moieties. These derivatives are synthesized via multicomponent reactions involving aldehydes, active methylene compounds, and nitriles .

Properties

IUPAC Name |

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11-14(17(20)22-9-8-21-2)15(12-6-4-3-5-7-12)13(10-18)16(19)23-11/h3-7,15H,8-9,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWKPMFRBBUTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction proceeds under basic conditions, often using a base such as sodium ethoxide in ethanol, to form the pyran ring .

-

Step 1: Formation of Arylidenemalononitrile

- React benzaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form arylidenemalononitrile.

-

Step 2: Cyclization

- Condense arylidenemalononitrile with methyl 2,4-dioxobutanoate under basic conditions to form the pyran ring.

-

Step 3: Functional Group Modification

- Introduce the methoxyethyl group through nucleophilic substitution reactions, typically using methoxyethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the amino and cyano groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Reduction

- Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution

- The ester group can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methoxyethanol, sodium ethoxide.

Major Products

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features allow it to bind to various biological targets, making it useful in drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with enzymes and receptors could lead to the discovery of new therapeutic agents for treating diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations:

Ester Group Influence: The 2-methoxyethyl group in the target compound introduces an ether linkage, which may improve solubility in polar solvents compared to ethyl esters .

Substituent Effects on the 4-Phenyl Ring :

Crystallographic and Physicochemical Properties

- Pyran Ring Geometry : The pyran ring is nearly planar (r.m.s. deviation ≤ 0.059 Å) in all analogues, stabilized by intramolecular N–H⋯O/N hydrogen bonds .

- Crystal Packing : Ethyl esters (e.g., ) exhibit tighter packing due to smaller substituents, whereas the 2-methoxyethyl group may introduce steric hindrance, reducing crystallinity.

- Melting Points : Ethyl derivatives (e.g., 93% yield, m.p. data in ) typically have higher melting points than methoxyethyl analogues, reflecting differences in intermolecular forces.

Biological Activity

2-Methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Its unique structure, characterized by a pyran ring fused with various functional groups such as amino and cyano, endows it with significant biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst like piperidine, conducted under reflux conditions in ethanol.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial and fungal strains. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL | |

| Candida albicans | 20 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in various cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For example, it has been shown to inhibit the proliferation of HeLa cells with an IC50 value of approximately 15 µM .

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The amino and cyano groups facilitate hydrogen bonding with enzymes or receptors, modulating their activity. Additionally, the hydrophobic nature of the pyran ring allows for enhanced binding affinity to protein targets, which may lead to altered enzymatic functions or inhibition of cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

- Cancer Research : In another research effort, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for development as an anticancer agent .

Q & A

Basic: What are the standard protocols for synthesizing 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-component reactions (MCRs) using aldehydes, malononitrile, and β-ketoesters under optimized conditions. For example:

- Step 1: Combine substituted benzaldehyde derivatives (e.g., 4-phenyl) with malononitrile and 2-methoxyethyl acetoacetate in aqueous ethanol .

- Step 2: Use a catalyst such as trisodium citrate dihydrate to enhance reaction efficiency and yield (reported up to 85% for analogous pyran derivatives) .

- Step 3: Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

Key Variables: Temperature (60–80°C), solvent polarity, and catalyst loading significantly impact yield and purity.

Advanced: How to resolve contradictions in reported synthetic yields for pyran derivatives with similar substituents?

Methodological Answer:

Discrepancies arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -CN) reduce steric hindrance but may destabilize intermediates. Compare data from ethyl vs. 2-methoxyethyl esters .

- Catalyst Efficiency: Trisodium citrate outperforms ionic liquids in polar solvents (e.g., aqueous ethanol vs. DMF) .

- Analytical Validation: Cross-check purity via HPLC (≥95% threshold) and crystallinity via X-ray diffraction (e.g., SHELX-refined structures) .

Table 1: Yield Comparison for Analogous Compounds

| Substituent (R) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl | Ionic liquid | 78 | 92 |

| 2-Methoxyethyl | Trisodium citrate | 85 | 97 |

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (2-methoxyethyl OCH₂), δ 2.1–2.3 ppm (methyl group) .

- ¹³C NMR: Signals for cyano (δ 115–120 ppm), carboxylate (δ 165–170 ppm), and pyran ring carbons .

- IR: Stretching bands for NH₂ (~3350 cm⁻¹), C≡N (~2220 cm⁻¹), and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z ≈ 385 (calculated for C₁₉H₂₀N₂O₅) .

Advanced: How to design experiments to study the impact of the 2-methoxyethyl group on biological activity?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., ethyl, methyl esters) and test against the same biological targets (e.g., kinase inhibition) .

- Docking Simulations: Use software like AutoDock Vina to model interactions between the 2-methoxyethyl group and target proteins (e.g., ATP-binding sites) .

- Pharmacokinetics: Assess solubility (logP) and metabolic stability via liver microsome assays. The 2-methoxyethyl group may enhance hydrophilicity compared to ethyl esters .

Basic: What are the crystallographic methods for resolving pyran ring conformations?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Use SHELX-2018 for structure refinement. Key parameters:

- ORTEP-3: Generate thermal ellipsoid plots to visualize disorder in the cyano or amino groups .

Advanced: How to address discrepancies in biological activity data for pyran-based compounds?

Methodological Answer:

- Dose-Response Curves: Validate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .

- Off-Target Screening: Use proteome-wide affinity chromatography to identify non-specific binding .

- Meta-Analysis: Compare datasets from independent studies (e.g., PubChem BioAssay) to isolate substituent-specific trends .

Basic: What computational tools predict the reactivity of the cyano and amino groups?

Methodological Answer:

- DFT Calculations: Gaussian 16 with B3LYP/6-31G(d) basis set to model:

- Electrophilicity: Cyano groups act as electron-withdrawing moieties, directing nucleophilic attack .

- Tautomerization: Amino groups may adopt imino forms under acidic conditions .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) .

Advanced: How to optimize reaction conditions for scalability without compromising enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors: Reduce side reactions via precise temperature control (ΔT ±1°C) and residence time tuning .

- Chiral Catalysts: Use (R)-BINOL-derived catalysts to maintain >90% enantiomeric excess (ee) in asymmetric syntheses .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.